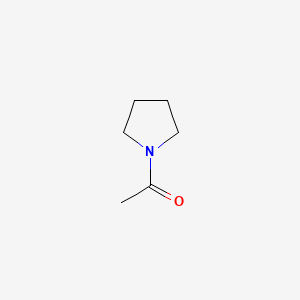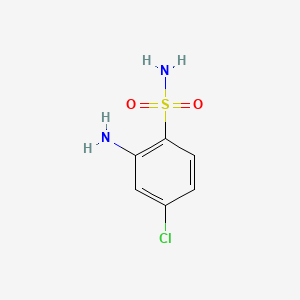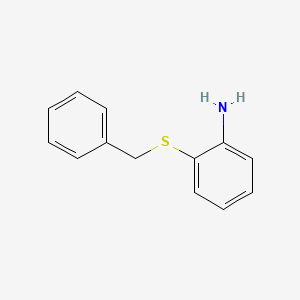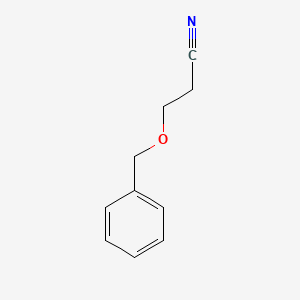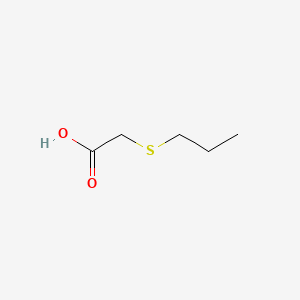
(Propylthio)acetic acid
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (propylthio)acetic acid typically involves the reaction of propylthiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom in chloroacetic acid. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(Propylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The propylthio group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetic acid derivatives.
科学研究应用
(Propylthio)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (propylthio)acetic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the propylthio group can participate in nucleophilic and electrophilic reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
相似化合物的比较
Similar Compounds
Thioacetic acid: Contains a thiol group attached to the acetic acid moiety.
Methylthioacetic acid: Contains a methylthio group instead of a propylthio group.
Ethylthioacetic acid: Contains an ethylthio group instead of a propylthio group.
Uniqueness
(Propylthio)acetic acid is unique due to the presence of the propylthio group, which imparts distinct chemical properties compared to other thioacetic acid derivatives. The longer alkyl chain in the propylthio group can influence the compound’s solubility, reactivity, and interactions with other molecules.
属性
IUPAC Name |
2-propylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAIUYZHCQJJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275608 | |
| Record name | (Propylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20600-60-6 | |
| Record name | (Propylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of (propylthio)acetic acid within a polypeptide structure contribute to its antibacterial activity?
A1: While the provided research doesn't directly investigate the mechanism of action of this compound itself, it highlights its role in creating a pH-responsive polypeptide. Specifically, this compound is part of a larger moiety, 1-(propylthio)acetic acid-3-octylimidazolium (POIM), which is conjugated to poly-L-lysine (PLL) alongside citraconic anhydride (CA). This modification results in a polypeptide (PLL-POIM-CA) that is stable at physiological pH but undergoes rapid cleavage in acidic environments like those found at bacterial infection sites [, ]. This pH-triggered cleavage exposes the POIM moiety, potentially contributing to the observed antibacterial activity. Further research is needed to elucidate the specific mechanism by which POIM interacts with bacterial cells.
Q2: What are the potential advantages of incorporating this compound into an antimicrobial polypeptide for wound healing applications?
A2: The research suggests that incorporating this compound within a polypeptide structure, as part of the POIM moiety, can be advantageous for wound healing applications due to several factors:
- Targeted delivery: The pH-responsive nature of the PLL-POIM-CA polypeptide allows for targeted activation at the acidic site of bacterial infection, potentially minimizing off-target effects on healthy tissues [].
- Broad-spectrum activity: The hydrolyzed PLL-POIM-CA polypeptide exhibits activity against both Gram-negative and Gram-positive bacteria, including the multidrug-resistant methicillin-resistant Staphylococcus aureus (MRSA) []. This broad-spectrum activity is crucial for addressing complex wound infections.
- Biocompatibility: Despite its potent antibacterial activity, PLL-POIM-CA demonstrates good biocompatibility with mouse fibroblast cells (L929) in vitro and improved hemocompatibility, highlighting its potential for safe use in vivo [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


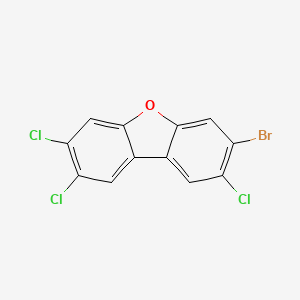
![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)
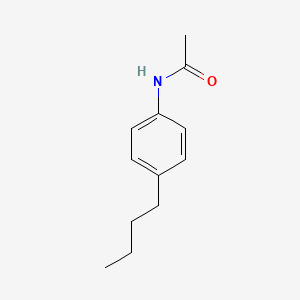
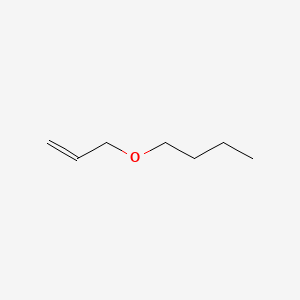

![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)
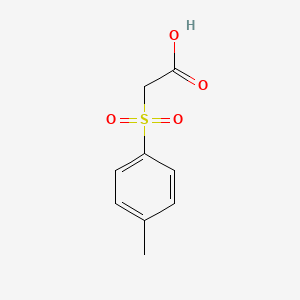
![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)


